Cas no 868967-25-3 (N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- SMR000806324
- 868967-25-3
- MLS001232889
- HMS2979N17
- AKOS024612680
- F1835-0135
- N-(2-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- CHEMBL1720684
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- Inchi: 1S/C19H16N6OS/c1-13-6-2-3-7-14(13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-8-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,26)
- InChI Key: KDQGYSKDMLSINN-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=CC=1C)=O)C1C=CC2=NN=C(C3C=CC=CN=3)N2N=1
Computed Properties
- Exact Mass: 376.11063033g/mol
- Monoisotopic Mass: 376.11063033g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
- XLogP3: 2.5
N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0135-5μmol |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-15mg |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-5mg |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-3mg |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-10mg |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-2μmol |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-20mg |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-10μmol |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-4mg |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0135-20μmol |
N-(2-methylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868967-25-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Related Literature
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
N-(2-Methylphenyl)-2-{3-(Pyridin-2-Yl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-Ylsulfanyl}Acetamide: A Comprehensive Overview
The compound with CAS No. 868967-25-3, known as N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which includes a pyridine ring, a triazolopyridazine moiety, and an acetamide group. The integration of these structural elements contributes to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of triazolopyridazine derivatives in drug discovery. These compounds are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). The presence of the pyridine ring in this compound further enhances its electronic properties, making it a promising candidate for bioisosteric replacements in drug design. Researchers have explored the potential of this compound as a lead molecule for developing novel therapeutics targeting neurodegenerative diseases and cancer.
The synthesis of N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide involves a multi-step process that combines principles from heterocyclic chemistry and peptide synthesis. Key steps include the formation of the triazolopyridazine core through cyclization reactions and the subsequent introduction of the acetamide group via nucleophilic substitution. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound, making it more accessible for further research.
In terms of applications, this compound has shown potential in biochemical assays as a selective inhibitor of certain enzyme pathways. Its ability to interact with biomolecules through both hydrophobic and hydrogen bonding interactions makes it a valuable tool in studying molecular recognition processes. Additionally, preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in vitro, suggesting its suitability for further preclinical evaluation.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed that N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide has favorable binding affinities towards several therapeutic targets. These findings underscore its potential as a lead compound for developing next-generation drugs with improved efficacy and reduced side effects.
Moreover, the structural versatility of this compound allows for further functionalization to explore its properties in diverse chemical environments. For instance, substituting the methyl group on the phenyl ring with other alkyl or aryl groups could enhance its solubility or bioavailability. Such modifications are currently being investigated in academic and industrial settings to optimize its pharmacological profile.
In conclusion, N-(2-methylphenyl)-2-{3-(pyridin-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamide represents a cutting-edge molecule with significant potential in drug discovery and materials science. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a key player in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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